molecular formula C11H13BrFNO B8366431 2-bromo-N-(4-fluoro-phenyl)-N-isopropyl-acetamide

2-bromo-N-(4-fluoro-phenyl)-N-isopropyl-acetamide

Cat. No. B8366431
M. Wt: 274.13 g/mol
InChI Key: YHNDBHKXBWAQLH-UHFFFAOYSA-N
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Patent
US07358242B2

Procedure details

Following the procedure described for Preparation 1(A), (4-fluoro-phenyl)-isopropyl-amine (13.70 g, 89.54 mmol) was alkylated with bromoacetyl bromide (7.78 mL, 89.54 mmol) to provide 15.02 g of 2-bromo-N-(4-fluoro-phenyl)-N-isopropyl-acetamide as an oil. 1H NMR (CD2Cl2) δ 7.14-7.23 (m, 4H), 4.90 (m, 1H), 3.53 (s, 2H), 1.05 (d, 6H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
7.78 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]([N:5]([CH:12]([CH3:14])[CH3:13])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:4].[F:15]C1C=CC(NC(C)C)=CC=1.BrCC(Br)=O>>[Br:1][CH2:2][C:3]([N:5]([C:6]1[CH:11]=[CH:10][C:9]([F:15])=[CH:8][CH:7]=1)[CH:12]([CH3:14])[CH3:13])=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)N(C1=CC=CC=C1)C(C)C
Name
Quantity
13.7 g
Type
reactant
Smiles
FC1=CC=C(C=C1)NC(C)C
Step Two
Name
Quantity
7.78 mL
Type
reactant
Smiles
BrCC(=O)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCC(=O)N(C(C)C)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 15.02 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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